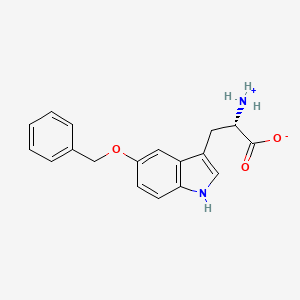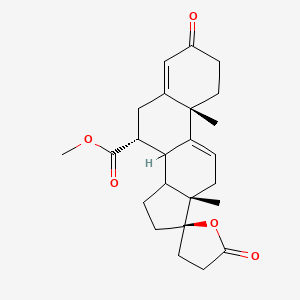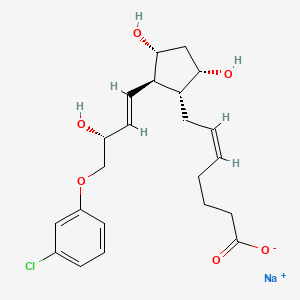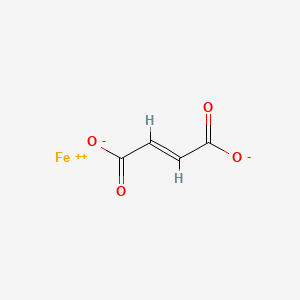
富马酸亚铁
描述
Ferrous fumarate is a dicarboxylic acid.
Used in treatment of iron deficiency anemia.
Ferrous Fumarate is the fumarate salt form of the mineral iron. Administration of ferrous fumarate results in elevation of serum iron concentration, which is then assimilated into hemoglobin, required for the transport of oxygen, or trapped in the reticuloendothelial cells for storage. This agent is used as a dietary supplement, and to prevent or treat iron deficiency related syndromes.
See also: Iron (has active moiety); Ferrous cation (has active moiety); Ethinyl estradiol; ferrous fumarate; norethindrone (component of) ... View More ...
科学研究应用
新型药物递送系统
富马酸亚铁 ([C4H2FeO4]) 用于创建新型药物递送系统。唐和西瓦库马尔 (2013) 的一项研究开发了一种高压液体哨流体动力空化反应器,以生产含有富马酸亚铁的稳定的水包油包水 (W/O/W) 多重乳液。这种方法旨在控制活性铁化合物的释放,从而有可能克服与传统给药方法相关的副作用 (唐和西瓦库马尔, 2013).
提高铁吸收
巴莱等人 (2010) 的一项研究表明,橙汁可以增强儿童对富马酸亚铁的铁吸收。这一发现对于铁补充策略具有重要意义,尤其是在儿科营养中 (巴莱等人, 2010).
生物利用度比较
哈灵顿等人 (2011) 比较了墨西哥妇女和儿童对富马酸亚铁和硫酸亚铁的铁吸收。该研究发现两者之间的铁吸收没有显着差异,这表明富马酸亚铁是补充食品中铁强化的可行选择 (哈灵顿等人, 2011).
食品强化应用
赫雷尔等人 (1991) 对用富马酸亚铁强化巧克力饮料粉的研究表明,它是某些食品的合适铁强化剂,尤其是在适当加工时 (赫雷尔等人, 1991).
双强化盐中的体外生物利用度
李等人 (2009) 研究了含有微胶囊化富马酸亚铁的双强化盐中铁的体外生物利用度。他们的研究结果表明,这种方法对于减少缺铁性贫血和碘缺乏症是有效的 (李等人, 2009).
在婴儿和幼儿食品中的应用
赫雷尔 (2010) 的一项研究强调了富马酸亚铁在婴儿和幼儿食品中的强化作用,并指出其在改善缺铁婴儿的铁状态方面是有效的 (赫雷尔, 2010).
表征和质量控制
科等人 (1995) 和奥什特拉克等人 (2010, 2004) 的研究使用穆斯堡尔光谱和 X 射线粉末衍射来表征药物中的富马酸亚铁,从而深入了解铁补充剂的质量控制 (科等人, 1995), (奥什特拉克等人, 2010), (奥什特拉克等人, 2004).
改善营养状况
维姆等人 (1965) 和伯伦鲍姆等人 (1960) 的研究调查了富马酸亚铁在改善不同人群(包括动物和人类)的营养状况方面的功效 (维姆等人, 1965), (伯伦鲍姆等人, 1960).
医学应用中的比较研究
埃里克森等人 (2005) 等研究进行了富马酸亚铁在医学应用中的比较研究,深入了解了其在不同健康状况下的应用和效果 (埃里克森等人, 2005).
作用机制
Target of Action
Ferrous fumarate is a type of iron that’s used as a medicine to treat and prevent iron deficiency anemia . The primary targets of ferrous fumarate are hemoglobin , myoglobin , and various enzymes . These targets play crucial roles in the transportation of oxygen, cellular metabolism, and the normal development of red blood cells .
Mode of Action
Ferrous fumarate works by replacing the iron found in hemoglobin, myoglobin, and enzymes . This allows the transportation of oxygen via hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Biochemical Pathways
Iron is an essential element for cellular life. It is involved in various metabolic activities including glycolysis, oxidative phosphorylation, pentose phosphate pathway (PPP) as well as lipid metabolism . After being absorbed, iron is transported throughout the body by a protein called transferrin . It then forms a complex with heme proteins for hemoglobin synthesis .
Pharmacokinetics
Iron is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, 10% of an oral dose is absorbed, this is increased to 20% to 30% in persons with inadequate iron stores . Food and achlorhydria will decrease absorption . Once absorbed, iron binds to serum transferrin and passes onto the iron stores in the bone marrow, liver, and spleen .
Result of Action
The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities .
Action Environment
Environmental factors such as diet and the presence of other substances can influence the action, efficacy, and stability of ferrous fumarate. For instance, food and achlorhydria may decrease the absorption of iron . Additionally, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
生化分析
Biochemical Properties
Ferrous fumarate plays a crucial role in biochemical reactions, primarily by serving as a source of iron, which is a vital component of hemoglobin, myoglobin, and various enzymes. Iron from ferrous fumarate is absorbed in the duodenum and jejunum, where it interacts with proteins such as transferrin and ferritin. Transferrin transports iron in the bloodstream, while ferritin stores iron intracellularly. The interaction between ferrous fumarate and these proteins is essential for maintaining iron homeostasis and ensuring the availability of iron for erythropoiesis and other metabolic processes .
Cellular Effects
Ferrous fumarate influences various cellular processes by providing iron necessary for cellular respiration, DNA synthesis, and repair. In erythroid cells, iron from ferrous fumarate is incorporated into hemoglobin, facilitating oxygen transport. In other cell types, iron acts as a cofactor for enzymes involved in the tricarboxylic acid (TCA) cycle, electron transport chain, and oxidative phosphorylation. Additionally, ferrous fumarate affects cell signaling pathways and gene expression by modulating the activity of iron-responsive elements (IREs) and iron-regulatory proteins (IRPs), which regulate the expression of genes involved in iron metabolism .
Molecular Mechanism
At the molecular level, ferrous fumarate exerts its effects through the release of Fe²⁺ ions, which participate in various biochemical reactions. These ions can bind to and activate or inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis. Iron also interacts with prolyl hydroxylase domain (PHD) enzymes, which regulate the stability of hypoxia-inducible factors (HIFs). By influencing HIF activity, ferrous fumarate indirectly affects gene expression related to oxygen homeostasis and metabolic adaptation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferrous fumarate can change over time due to its stability and degradation. Ferrous fumarate is relatively stable under acidic conditions, such as those found in the stomach, but it can degrade in neutral or alkaline environments. Long-term studies have shown that ferrous fumarate can maintain its efficacy in replenishing iron stores over extended periods, although its bioavailability may decrease due to interactions with dietary components or other medications .
Dosage Effects in Animal Models
The effects of ferrous fumarate vary with different dosages in animal models. At therapeutic doses, ferrous fumarate effectively corrects iron deficiency and supports normal physiological functions. At high doses, it can cause toxic effects such as oxidative stress, gastrointestinal irritation, and liver damage. Studies have identified threshold doses beyond which the adverse effects outweigh the benefits, emphasizing the importance of appropriate dosing .
Metabolic Pathways
Ferrous fumarate is involved in several metabolic pathways, primarily those related to iron metabolism. After absorption, Fe²⁺ ions from ferrous fumarate are incorporated into the heme synthesis pathway, contributing to the formation of hemoglobin and other heme-containing proteins. Iron also participates in the TCA cycle and electron transport chain, where it acts as a cofactor for enzymes such as aconitase and cytochromes .
Transport and Distribution
Within cells and tissues, ferrous fumarate-derived iron is transported and distributed by proteins such as transferrin and ferritin. Transferrin binds Fe²⁺ ions and delivers them to cells via transferrin receptors. Once inside the cell, iron is either stored in ferritin or utilized in various metabolic processes. The distribution of iron from ferrous fumarate is tightly regulated to prevent toxicity and ensure adequate supply for essential functions .
Subcellular Localization
The subcellular localization of iron from ferrous fumarate is critical for its activity and function. Iron is predominantly localized in mitochondria, where it participates in the electron transport chain and ATP production. It is also found in the cytosol, where it is involved in various enzymatic reactions. Targeting signals and post-translational modifications help direct iron to specific cellular compartments, ensuring its availability for critical biochemical processes .
属性
IUPAC Name |
(E)-but-2-enedioate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSDNDAUGGCCE-TYYBGVCCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Ferrous fumarate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047148 | |
| Record name | Ferrous fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
| Record name | Ferrous fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141-01-5, 7705-12-6 | |
| Record name | Ferrous fumarate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Butenedioic acid (2E)-, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrous fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(II) fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L488RY0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the addition of ascorbic acid enhance iron absorption from ferrous fumarate?
A2: Yes, ascorbic acid can enhance iron absorption from ferrous fumarate, but the effect may vary depending on the individual's age and iron status. [, , ] In a study on young children, orange juice, which contains ascorbic acid, significantly improved iron absorption from ferrous fumarate compared to apple juice. []
Q2: Can food processing methods affect the bioavailability of iron from ferrous fumarate?
A3: Yes, food processing can impact iron bioavailability. One study found that ferrous fumarate absorption was higher when processed into a chocolate drink powder compared to when added immediately before consumption. [] This highlights the importance of considering processing methods when fortifying foods with iron.
Q3: How does the bioavailability of ferrous fumarate compare to that of carbonyl iron?
A5: Research suggests ferrous fumarate might be more bioavailable than carbonyl iron. A study comparing the two in pregnant women found a significantly better increase in hemoglobin levels with ferrous fumarate. []
Q4: Does ferrous fumarate administration worsen intestinal inflammation in individuals with Inflammatory Bowel Disease (IBD)?
A6: There is evidence suggesting ferrous fumarate might exacerbate intestinal inflammation in individuals with IBD. Studies in rat models of colitis and in patients with Crohn's disease showed that ferrous fumarate administration worsened clinical disease activity and negatively impacted antioxidant status. [, , ]
Q5: What are the advantages of using ferrous fumarate for food fortification?
A7: Ferrous fumarate is a suitable iron fortificant due to its relatively neutral taste, stability, and high iron content compared to some other iron compounds. [, , ] This makes it suitable for fortifying a variety of food products.
Q6: Are there any challenges in using ferrous fumarate for food fortification?
A8: While generally stable, ferrous fumarate can cause unacceptable color changes in foods when exposed to high temperatures, like boiling water. [] Additionally, its bioavailability can be limited by factors within the food matrix, requiring strategies like encapsulation or the addition of enhancers. [, ]
Q7: What is the role of microencapsulation in ferrous fumarate fortification?
A9: Microencapsulation can protect ferrous fumarate from interacting with other food components, thus preventing undesirable sensory changes and improving its stability. [, ] This technique can enhance the feasibility of using ferrous fumarate in a wider range of food products.
Q8: What is the molecular formula and weight of ferrous fumarate?
A8: The molecular formula of ferrous fumarate is C4H2FeO4, and its molecular weight is 169.90 g/mol.
Q9: Can ferrous fumarate be formulated into different dosage forms?
A11: Yes, ferrous fumarate can be formulated into various dosage forms, including tablets, capsules, and oral dispersible tablets. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-azaniumyl-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819169.png)

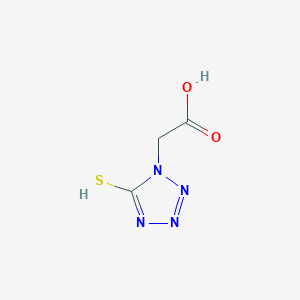
![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)
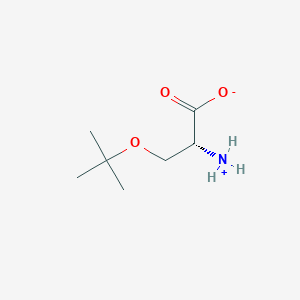
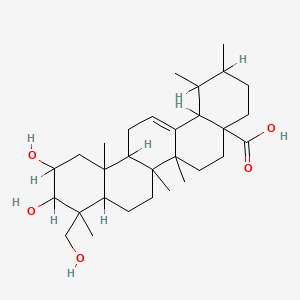


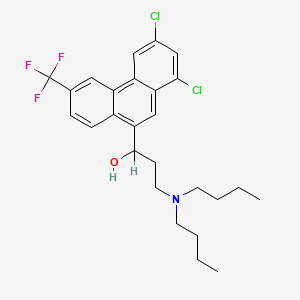
![(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B7819237.png)
